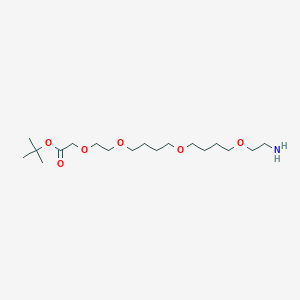
Boc-PEG1-PPG2-C2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-PEG1-PPG2-C2-NH2: is a compound that serves as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-PEG1-PPG2-C2-NH2 involves the conjugation of PEG and PPG (polypropylene glycol) chains with a Boc (tert-butoxycarbonyl) protecting group and an amine group. The reaction typically involves the following steps:
Activation of PEG and PPG chains: The PEG and PPG chains are activated using reagents such as N,N’-disuccinimidyl carbonate (DSC) or N,N’-disuccinimidyl glutarate (DSG).
Coupling Reaction: The activated PEG and PPG chains are then coupled with Boc-protected amine under mild conditions, usually in the presence of a base like triethylamine (TEA).
Deprotection: The Boc group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG and PPG chains are activated using industrial-grade reagents.
Automated Coupling: Automated reactors are used for the coupling reaction to ensure consistency and efficiency.
Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-PEG1-PPG2-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like TEA.
Major Products:
Substitution Products: Alkylated or acylated derivatives.
Deprotection Products: Free amine derivatives.
Coupling Products: Larger conjugates or PROTAC molecules.
Applications De Recherche Scientifique
Boc-PEG1-PPG2-C2-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in targeted cancer therapy and other diseases.
Industry: Utilized in the production of advanced materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Boc-PEG1-PPG2-C2-NH2 involves its role as a linker in PROTACs. PROTACs function by binding to a target protein and an E3 ubiquitin ligase simultaneously. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG and PPG chains in this compound provide flexibility and solubility, enhancing the efficacy of the PROTAC molecule .
Comparaison Avec Des Composés Similaires
Boc-PEG2-PPG3-C3-NH2: Another PEG-based PROTAC linker with different chain lengths.
Boc-PEG3-PPG4-C4-NH2: A variant with longer PEG and PPG chains for different applications.
Boc-PEG1-PPG1-C2-NH2: A shorter version of the compound with different properties.
Uniqueness: Boc-PEG1-PPG2-C2-NH2 is unique due to its specific chain lengths and functional groups, which provide an optimal balance of flexibility, solubility, and reactivity. This makes it particularly suitable for the synthesis of PROTACs and other complex conjugates .
Propriétés
Formule moléculaire |
C18H37NO6 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[4-[4-(2-aminoethoxy)butoxy]butoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H37NO6/c1-18(2,3)25-17(20)16-24-15-14-23-12-7-5-10-21-9-4-6-11-22-13-8-19/h4-16,19H2,1-3H3 |
Clé InChI |
FNOKAGTZUOZUIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


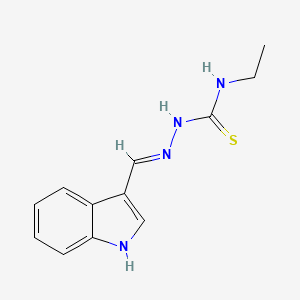



![[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)


![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)

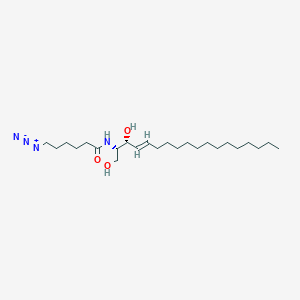
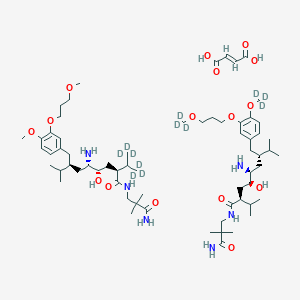
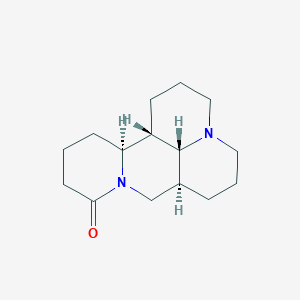
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)
